Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is a complex organic compound characterized by its benzyl group attached to a pyridazine ring with chlorine and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The benzyl group is then introduced through a substitution reaction, and the final hydrochloride salt is formed by treating the carboxylate with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-amine
Substitution: Various substituted pyridazines depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of drugs targeting various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Benzyl 1-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate
Uniqueness: Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its chlorine atom and carboxylate group provide distinct reactivity compared to similar compounds, making it valuable for targeted chemical synthesis and biological studies.
Properties
IUPAC Name |
benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2.ClH/c16-14-13-6-7-19(9-12(13)8-17-18-14)15(20)21-10-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRHDPXZWJBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=NC(=C21)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.